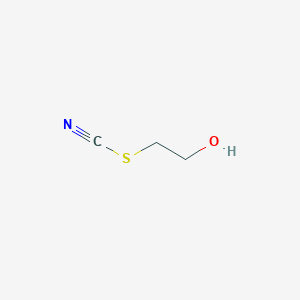
Thiocyanic acid, 2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiocyanic acid, 2-hydroxyethyl ester can be synthesized through the reaction of thiocyanic acid with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired ester. Another method involves the reaction of potassium thiocyanate with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide, to yield the ester.
Industrial Production Methods
Industrial production of this compound often involves the large-scale reaction of thiocyanic acid with ethylene oxide. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to thiols or other reduced sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2-hydroxyethyl ester has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 2-hydroxyethyl ester involves its ability to interact with various molecular targets. The ester can undergo hydrolysis to release thiocyanate ions, which can then participate in various biochemical pathways. The thiocyanate ions can inhibit certain enzymes or disrupt cellular processes, leading to their biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid, ethyl ester: Similar structure but with an ethyl group instead of a 2-hydroxyethyl group.
Thiocyanic acid, octyl ester: Contains an octyl group, making it more hydrophobic.
Thiocyanic acid, 2-(acetyloxy)ethyl ester: Contains an acetyloxy group, which can influence its reactivity and biological activity.
Uniqueness
Thiocyanic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different chemical and physical properties compared to other thiocyanic acid esters. This group can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
693-08-3 |
|---|---|
Fórmula molecular |
C3H5NOS |
Peso molecular |
103.15 g/mol |
Nombre IUPAC |
2-hydroxyethyl thiocyanate |
InChI |
InChI=1S/C3H5NOS/c4-3-6-2-1-5/h5H,1-2H2 |
Clave InChI |
MKVVFYDUPPFXTI-UHFFFAOYSA-N |
SMILES canónico |
C(CSC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


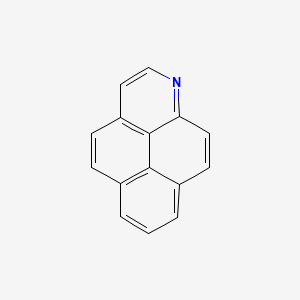

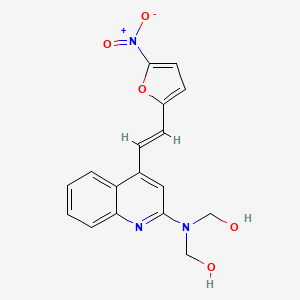

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)

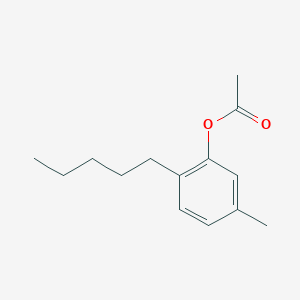
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
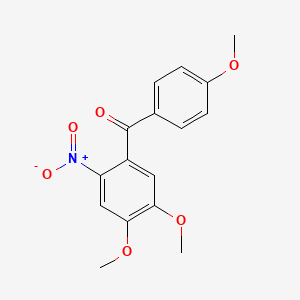


![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
